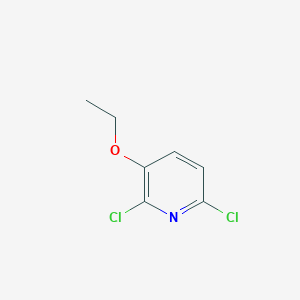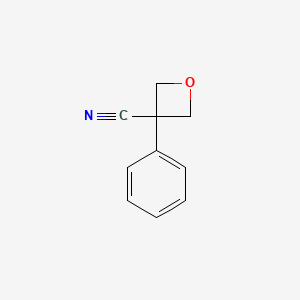
3-Fenil-3-oxetanocarbonitrilo
Descripción general
Descripción
3-Phenyl-3-oxetanecarbonitrile is a chemical compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol. It features a four-membered oxetane ring, which is a unique structural motif in organic chemistry. This compound is primarily used in scientific research due to its distinctive structure and reactivity.
Aplicaciones Científicas De Investigación
3-Phenyl-3-oxetanecarbonitrile is utilized in diverse scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows for the exploration of novel biochemical pathways.
Medicine: It is investigated for its potential use in drug development, particularly due to its stability and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 3-Phenyl-3-oxetanecarbonitrile involves several strategies, primarily focusing on the formation of the oxetane ring and subsequent derivatization. One common method includes the cyclization of preformed oxetane-containing building blocks. Industrial production methods are not extensively documented, but laboratory-scale synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired oxetane ring.
Análisis De Reacciones Químicas
3-Phenyl-3-oxetanecarbonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: The oxetane ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-oxetanecarbonitrile involves its interaction with molecular targets through its oxetane ring . The ring’s stability and propensity for ring-opening reactions make it a valuable intermediate in various chemical processes . The pathways involved typically include nucleophilic attack on the oxetane ring, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
3-Phenyl-3-oxetanecarbonitrile can be compared to other oxetane derivatives, such as:
- 3-Methyl-3-oxetanecarbonitrile
- 3-Ethyl-3-oxetanecarbonitrile
- 3-Phenyl-2-oxetanecarbonitrile
These compounds share the oxetane ring structure but differ in their substituents, which can significantly affect their chemical properties and reactivity. The unique aspect of 3-Phenyl-3-oxetanecarbonitrile is its phenyl group, which imparts distinct electronic and steric effects, making it particularly useful in specific research applications.
Propiedades
IUPAC Name |
3-phenyloxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBDUUCHRYGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


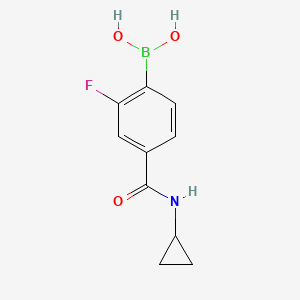
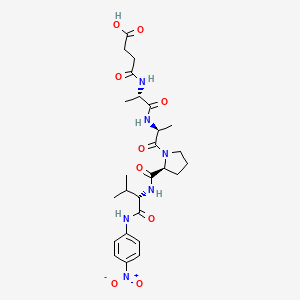
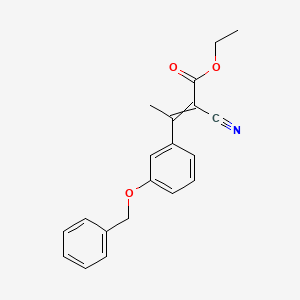
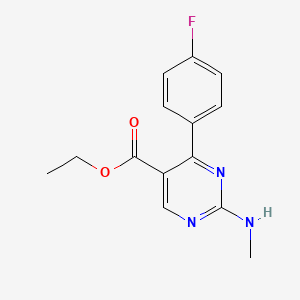
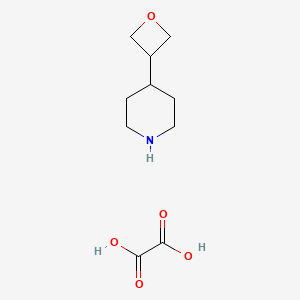

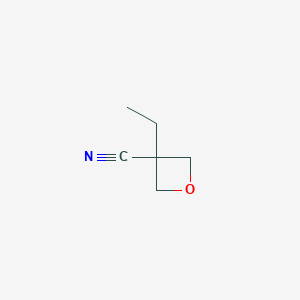
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
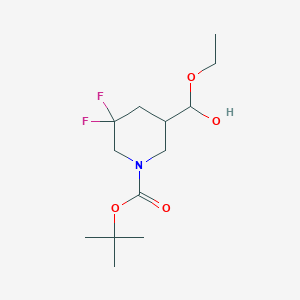

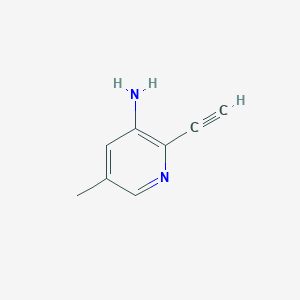
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)
![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)
